octahydro-2H-pyrano[3,2-b]pyridin-4-ol
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Overview
Description
Octahydro-2H-pyrano[3,2-b]pyridin-4-ol is a heterocyclic compound that features a fused bicyclic structure consisting of a pyran and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-2H-pyrano[3,2-b]pyridin-4-ol typically involves the annulation of a pyran ring onto a pyridine derivative. One common method involves the use of metallated enamine chemistry, where a pyridine derivative is reacted with a suitable enamine under controlled conditions to form the desired bicyclic structure . Another approach involves the use of acidic catalysts, such as amorphous carbon-supported sulfonic acid, to facilitate the fusion of pyran and pyridine rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Octahydro-2H-pyrano[3,2-b]pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives of the original compound.
Scientific Research Applications
Octahydro-2H-pyrano[3,2-b]pyridin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structural properties make it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of octahydro-2H-pyrano[3,2-b]pyridin-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antinociceptive activity is linked to its interaction with opioid receptors, where it acts as an agonist or antagonist to modulate pain perception . The compound’s structure-activity relationship is crucial in determining its efficacy and specificity in targeting these receptors.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the fusion pattern and functional groups.
Pyrano[2,3-c]pyrazoles: These compounds also feature a fused pyran ring but have different heteroatoms and substitution patterns.
Uniqueness
Octahydro-2H-pyrano[3,2-b]pyridin-4-ol is unique due to its specific fusion of pyran and pyridine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-b]pyridin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-6-3-5-11-7-2-1-4-9-8(6)7/h6-10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFDEULMPLKSPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(CCO2)O)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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